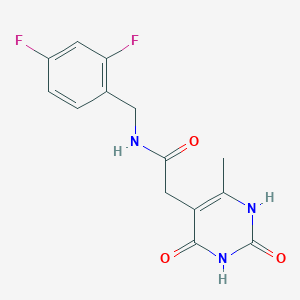
N-(2,4-difluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H13F2N3O3 and its molecular weight is 309.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,4-difluorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound's molecular formula is C21H21F2N3O5, with a molecular weight of 433.41 g/mol. It features a difluorobenzyl group attached to a tetrahydropyrimidine derivative, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21F2N3O5 |
| Molecular Weight | 433.41 g/mol |
| CAS Number | 1335210-35-9 |
| Boiling Point | Not available |
| LogP (octanol-water partition) | Not available |
Biological Activity Overview
Research into the biological activity of this compound reveals a range of potential therapeutic effects, particularly in anti-cancer and anti-inflammatory contexts.
Anticancer Activity
In vitro studies have shown that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models. Notably:
- Model Used : Rat adjuvant arthritis model.
- ED50 : The effective dose was found to be significantly lower than traditional NSAIDs, suggesting a favorable safety profile.
Case Studies and Research Findings
- Synthesis and Evaluation : A series of derivatives were synthesized based on the core structure of this compound. The most promising derivatives showed enhanced biological activity compared to the parent compound.
-
Mechanism of Action : Studies have suggested that the compound may exert its effects through multiple pathways:
- Induction of apoptosis in cancer cells.
- Modulation of inflammatory pathways by inhibiting NF-kB activation.
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3/c1-7-10(13(21)19-14(22)18-7)5-12(20)17-6-8-2-3-9(15)4-11(8)16/h2-4H,5-6H2,1H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQXBCDYONUIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













